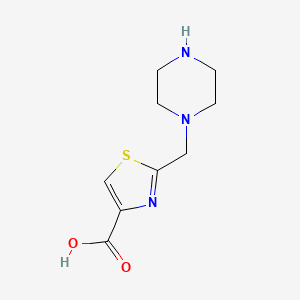
1-Cyclopropyl-3-(methylamino)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3-(methylamino)propan-2-one is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group, a methylamino group, and a propanone backbone. It is primarily used in research and industrial applications due to its reactivity and selectivity .
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-3-(methylamino)propan-2-one can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylamine with methyl vinyl ketone under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity .
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability . These methods ensure the consistent production of high-purity this compound for various applications.
Analyse Chemischer Reaktionen
1-Cyclopropyl-3-(methylamino)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of this compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-3-(methylamino)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-3-(methylamino)propan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These interactions can result in the modulation of biochemical pathways and the regulation of metabolic processes .
At the molecular level, the cyclopropyl group and methylamino group play crucial roles in the compound’s reactivity. The cyclopropyl group provides steric hindrance, while the methylamino group enhances nucleophilicity, allowing for selective reactions with various biological targets .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-3-(methylamino)propan-2-one can be compared with other similar compounds, such as:
1-Cyclopropyl-2-(methylamino)ethanone: This compound has a similar structure but lacks the additional carbon in the backbone, resulting in different reactivity and applications.
1-Cyclopropyl-3-(ethylamino)propan-2-one:
1-Cyclopropyl-3-(dimethylamino)propan-2-one: The dimethylamino group introduces additional steric hindrance and electronic effects, leading to variations in reactivity and selectivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and selectivity for various applications.
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
1-cyclopropyl-3-(methylamino)propan-2-one |
InChI |
InChI=1S/C7H13NO/c1-8-5-7(9)4-6-2-3-6/h6,8H,2-5H2,1H3 |
InChI-Schlüssel |
FWJBRLWPRGFCOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(=O)CC1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{3-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13166529.png)








amino}acetic acid](/img/structure/B13166598.png)

